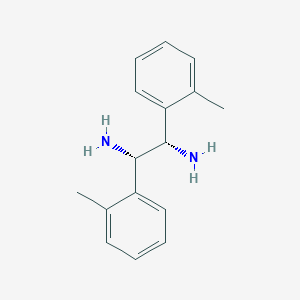
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine involves its interaction with various molecular targets. As a chiral diamine, it can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and targets depend on the context of its use, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-di-o-tolylethane-1,2-diamine
- (1S,2S)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
Uniqueness
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of o-tolyl groups. This gives it distinct steric and electronic properties compared to other similar compounds, making it particularly useful in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
HKBNVGISGVWESI-HOTGVXAUSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |
SMILES canonique |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
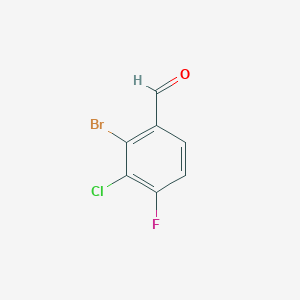

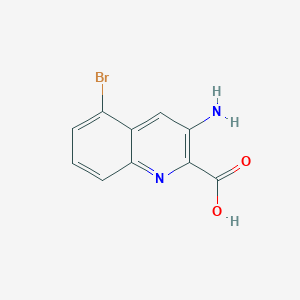

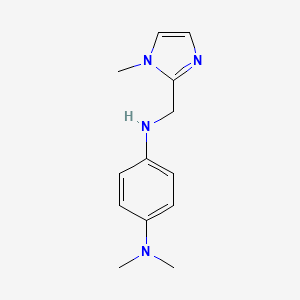
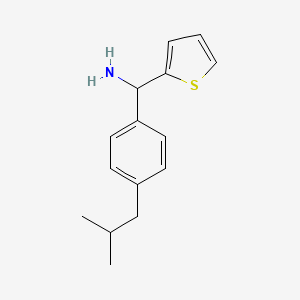
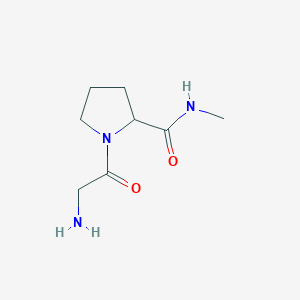
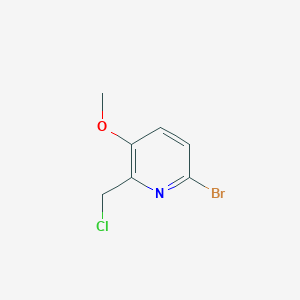
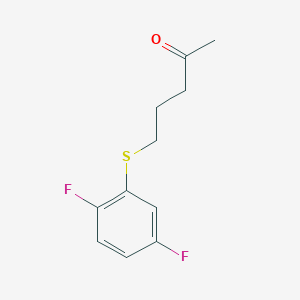
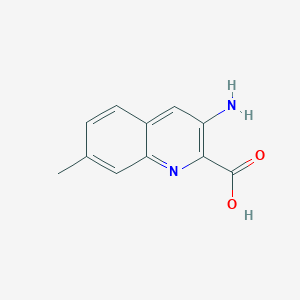
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)

